molecular formula C7H5BF4O2 B124814 2-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 157834-21-4

2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B124814
CAS No.: 157834-21-4
M. Wt: 207.92 g/mol
InChI Key: PKARAEQMGHJHMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoro-3-(trifluoromethyl)benzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potential Anticancer Agent
Research indicates that compounds similar to 2-Fluoro-3-(trifluoromethyl)phenylboronic acid exhibit potential as anticancer agents. The ability of boronic acids to interact with biological targets, such as proteasomes, can lead to the development of novel therapeutic agents aimed at treating various cancers . The trifluoromethyl group may enhance the bioavailability and metabolic stability of these compounds.

Table 2: Biological Activity Insights

Activity TypeDescription
Anticancer ActivityPotential proteasome inhibition
Target InteractionBiological pathways modulation

Environmental Applications

Analytical Chemistry
The compound is also utilized in analytical chemistry for detecting and quantifying phenolic compounds in environmental samples. Its boronate ester formation with diols can be leveraged for sensitive detection methods, such as high-performance liquid chromatography (HPLC) .

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing functional polymers. The unique electronic properties imparted by the trifluoromethyl group can enhance the thermal and mechanical properties of polymeric materials, making them suitable for advanced applications in electronics and coatings .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study explored the effects of boronic acids on cancer cell lines, demonstrating that derivatives with trifluoromethyl groups showed increased cytotoxicity compared to their non-fluorinated counterparts. This suggests a promising direction for future drug development efforts .
  • Environmental Monitoring : Research conducted on the use of boronic acids in environmental monitoring highlighted their effectiveness in trapping phenolic pollutants from water sources, indicating their utility in environmental remediation strategies .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules with specific electronic and steric characteristics .

Biological Activity

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its unique ability to interact with biological targets. This compound, characterized by its fluorinated aromatic structure, exhibits potential biological activities that warrant detailed exploration.

The structural formula of this compound can be represented as follows:

C7H4BF4O2\text{C}_7\text{H}_4\text{B}F_4O_2

This compound features:

  • A trifluoromethyl group that enhances lipophilicity and electronic properties.
  • A fluoro substituent which may influence its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role as enzyme inhibitors. The trifluoromethyl and fluoro groups can modulate the binding affinity and selectivity towards various biological targets, including proteasomes and other enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain phenylboronic acids possess moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
5-Trifluoromethyl-2-formylphenylboronic acid<100Candida albicans
5-Trifluoromethyl-2-formylphenylboronic acid<50Aspergillus niger
This compoundTBDEscherichia coli

Study on Antibacterial Activity

In a comparative study, various phenylboronic acids were evaluated for their antibacterial properties. The results indicated that those with trifluoromethyl substitutions showed enhanced activity against both gram-positive and gram-negative bacteria compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a crucial role in enhancing the antibacterial efficacy of these compounds .

Evaluation of Anticancer Properties

A recent investigation into the anticancer potential of boronic acids highlighted their ability to induce apoptosis in various cancer cell lines. The study found that the introduction of fluorinated groups significantly increased the selectivity index, demonstrating a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Fluoro-3-(trifluoromethyl)phenylboronic acid?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Aryl bromides (e.g., 2-fluoro-3-(trifluoromethyl)bromobenzene) react with bis(pinacolato)diboron in the presence of Pd(dba)₂ or PdCl₂(dppf) as catalysts. Reaction conditions include anhydrous solvents like THF or dioxane, temperatures of 80–100°C, and inert atmosphere. Post-synthesis purification involves column chromatography or recrystallization .

Q. How should researchers characterize this compound analytically?

Key analytical methods include:

  • Multinuclear NMR : ¹H NMR for aromatic protons, ¹⁹F NMR for trifluoromethyl (-CF₃) and fluorine substituents, and ¹¹B NMR to confirm boronic acid integrity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M-H]⁻ ion at m/z ≈ 220).
  • Elemental analysis : To confirm purity (>97%) and stoichiometry .

Q. What are optimal reaction conditions for Suzuki-Miyaura cross-coupling using this boronic acid?

Standard conditions involve:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand.
  • Base : Na₂CO₃ or Cs₂CO₃ in a DME/H₂O solvent system.
  • Temperature : 80–100°C under nitrogen. Monitor reaction progress via TLC or LC-MS. Post-coupling, purify biaryl products via silica gel chromatography .

Q. What handling and storage precautions are critical for this compound?

Store at 0–6°C in airtight, moisture-free containers under nitrogen. Avoid prolonged exposure to air or humidity to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions. Degradation can be tracked via ¹¹B NMR (disappearance of boronic acid peak at δ ~30 ppm) .

Advanced Research Questions

Q. How can hydrolytic stability be assessed and improved for this boronic acid?

Conduct pH-dependent stability studies in buffered solutions (pH 2–10) using ¹H/¹¹B NMR to monitor protodeboronation. Hydrolysis rates increase under alkaline conditions. Mitigation strategies include:

  • Low-temperature storage (0–4°C).
  • Derivatization : Convert to more stable pinacol boronate esters.
  • Lyophilization : For long-term storage in anhydrous form .

Q. How to address low solubility in aqueous reaction systems?

Solubility challenges arise from hydrophobic -CF₃ and fluorine substituents. Solutions include:

  • Co-solvents : Use DMSO or acetone (10–20% v/v) in water.
  • Micellar catalysis : Add surfactants like SDS or Triton X-100.
  • Structural modification : Introduce polar groups (e.g., -OH, -CO₂H) on the aryl ring .

Q. What computational methods are suitable for studying electronic effects in this compound?

  • DFT calculations : Use B3LYP/6-31G(d) to analyze substituent effects (e.g., electron-withdrawing -CF₃ and -F on boron reactivity).
  • Molecular docking : Model interactions with enzymes (e.g., proteases) for drug discovery.
  • Solvation free energy simulations : Predict solubility in solvents like acetone or chloroform .

Q. How to resolve contradictions in reported reactivity due to substituent effects?

Conflicting data may arise from steric (ortho-fluoro) vs. electronic (-CF₃) effects. To clarify:

  • Hammett analysis : Compare σ values for substituents to correlate with reaction rates.
  • Control experiments : Vary catalyst (e.g., Pd vs. Ni) or solvent polarity (DMF vs. toluene) to isolate effects .

Q. What is the compound’s role in catalytic amidation reactions?

It acts as a boronic acid catalyst for dehydrative amidation between carboxylic acids and amines. The mechanism involves forming a reactive boronate intermediate. Optimize by:

  • Molar ratio : 10–20 mol% boronic acid.
  • Solvent : THF or EtOAc at 60°C.
  • Additives : Molecular sieves to absorb water .

Q. How to address discrepancies in NMR assignments caused by substituents?

Overlapping signals from -F and -CF₃ can complicate analysis. Use:

  • 2D NMR : HSQC and HMBC to resolve coupling patterns.
  • Isotopic labeling : ¹⁰B/¹¹B isotopic substitution for clearer ¹¹B NMR.
  • DFT-predicted shifts : Compare computed vs. experimental NMR .

Properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKARAEQMGHJHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584267
Record name [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157834-21-4
Record name [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid
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